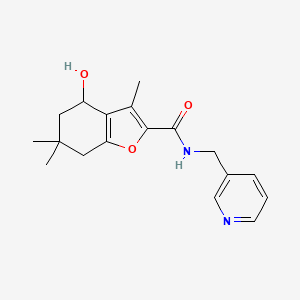

4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Description

BenchChem offers high-quality 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-ylmethyl)-5,7-dihydro-4H-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C18H22N2O3/c1-11-15-13(21)7-18(2,3)8-14(15)23-16(11)17(22)20-10-12-5-4-6-19-9-12/h4-6,9,13,21H,7-8,10H2,1-3H3,(H,20,22) |

InChI Key |

BZGYUSBIPWNOSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzofuran ring and a pyridine moiety, which are known to contribute to various biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C17H20N2O3 |

| Molecular Weight | 300.35 g/mol |

| IUPAC Name | 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide |

| InChI Key | JYDJOIIFNGNVOP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=NC=C3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The binding affinity of the compound to various enzymes and receptors modulates their activity, leading to significant biological effects. The exact pathways involved depend on the context of use; however, preliminary studies suggest that it may influence pathways related to cancer cell proliferation and viral replication.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives similar to this compound. For instance:

- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 5 μM against K562 leukemia cells and 0.1 μM against HL60 cells .

- Mechanistic Insights : Research indicates that the presence of hydroxyl and carboxamide groups enhances the interaction with target proteins involved in cell cycle regulation and apoptosis .

Antiviral Activity

Compounds containing heterocycles like pyridine have been identified as promising antiviral agents:

- Inhibition of Viral Replication : Studies indicate that modifications at specific positions on the pyridine ring can enhance antiviral activity. For example, certain derivatives exhibited EC50 values in the low micromolar range against viral strains in vitro .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of related benzofuran compounds in inhibiting tumor growth in vivo. The results indicated that compounds with similar structural motifs significantly reduced tumor size in murine models without notable toxicity to normal tissues .

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of heterocyclic compounds derived from benzofuran. The results showed that these compounds could inhibit reverse transcriptase activity effectively, suggesting potential as therapeutic agents against retroviruses .

Comparative Analysis

To better understand the biological activity of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide , a comparison with similar compounds is essential:

| Compound | IC50/EC50 (μM) | Biological Activity |

|---|---|---|

| 4-Hydroxybenzofuran Derivative A | 5 | Anticancer (K562 cells) |

| Pyridine Derivative B | 0.1 | Anticancer (HL60 cells) |

| Benzofuran Derivative C | Low micromolar | Antiviral (inhibition of viral replication) |

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines.

- Antidiabetic Effects : The compound may modulate glucose metabolism and improve insulin sensitivity.

- Neuroprotective Properties : There is evidence suggesting protective effects against neurodegenerative diseases.

Antitumor Activity

In vitro studies have demonstrated significant cytotoxic effects on cancer cells. For example:

- Cell Line Studies : The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a marked reduction in cell viability, suggesting its potential as an antitumor agent.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Breast Cancer | 15 | Significant reduction in viability |

| Colon Cancer | 20 | Induced apoptosis |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Antidiabetic Effects

The compound's role in glucose metabolism has been investigated through various assays:

- Mechanism of Action : It may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

| Study Type | Results |

|---|---|

| In vitro Glucose Uptake Assay | Increased glucose uptake by 30% |

| Insulin Sensitivity Test | Improved response in diabetic models |

These results suggest its utility in managing diabetes and related metabolic disorders.

Neuroprotective Properties

Research into the neuroprotective effects of the compound has revealed:

- Protective Mechanisms : It appears to mitigate oxidative stress and inflammation in neuronal cells.

| Experimental Model | Outcomes |

|---|---|

| Neuronal Cell Cultures | Reduced oxidative stress markers |

| Animal Models | Improved cognitive function |

These findings support the compound's potential application in treating neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.